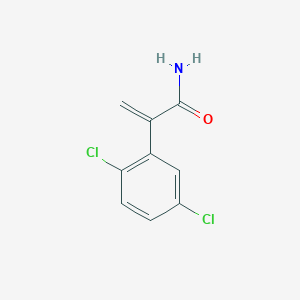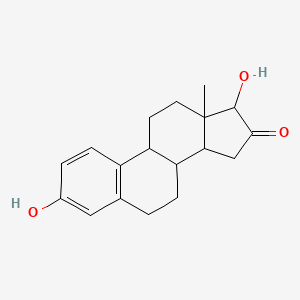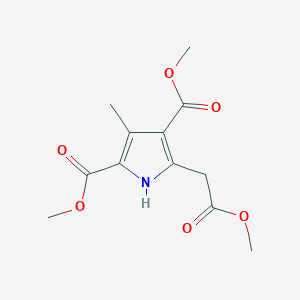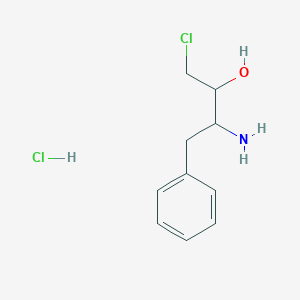![molecular formula C7H14N4O2 B13997195 [Cyclohexyl(nitroso)amino]urea CAS No. 6635-45-6](/img/structure/B13997195.png)
[Cyclohexyl(nitroso)amino]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Cyclohexyl(nitroso)amino]urea is a member of the nitrosourea family, known for its significant antitumor properties. Nitrosoureas are unique due to their ability to cross the blood-brain barrier, making them effective in treating brain tumors . The compound’s structure includes a cyclohexyl group attached to a nitrosoamino moiety, which contributes to its biological activity.
準備方法
The synthesis of [Cyclohexyl(nitroso)amino]urea typically involves the reaction of cyclohexylamine with nitrosyl chloride, followed by the addition of urea. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
[Cyclohexyl(nitroso)amino]urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
[Cyclohexyl(nitroso)amino]urea has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Employed in the production of specialized polymers and coatings.
作用機序
The antitumor activity of [Cyclohexyl(nitroso)amino]urea is primarily due to its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . This alkylation occurs through the formation of reactive intermediates that bind irreversibly to cellular macromolecules. The compound also exhibits carbamoylation activity, which further contributes to its cytotoxic effects.
類似化合物との比較
[Cyclohexyl(nitroso)amino]urea is unique among nitrosoureas due to its specific structure and properties. Similar compounds include:
BCNU (N,N’-bis(2-chloroethyl)-N-nitrosourea): Known for its use in chemotherapy.
CCNU (N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea): Similar in structure but with different pharmacokinetics.
MeCCNU (N-(2-chloroethyl)-N’-(trans-4-methylcyclohexyl)-N-nitrosourea): Exhibits high antitumor activity but limited solubility. The uniqueness of this compound lies in its balance of lipophilicity and water solubility, making it a versatile compound for various applications.
特性
CAS番号 |
6635-45-6 |
|---|---|
分子式 |
C7H14N4O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
[cyclohexyl(nitroso)amino]urea |
InChI |
InChI=1S/C7H14N4O2/c8-7(12)9-11(10-13)6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,12) |
InChIキー |
KNPGNOMTGNFVHN-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(NC(=O)N)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


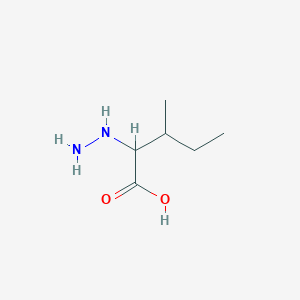
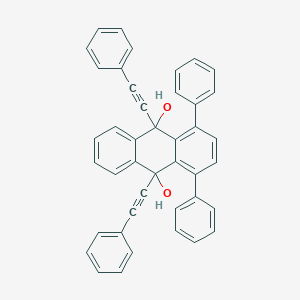
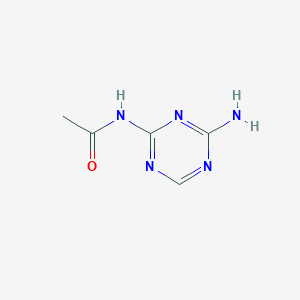
![N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]acetamide](/img/structure/B13997136.png)
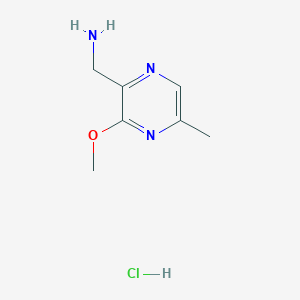
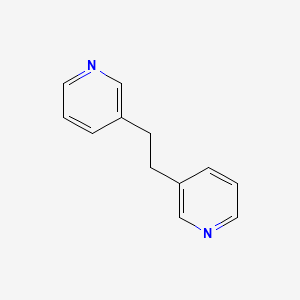
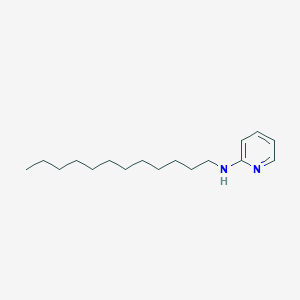
![N-[4-(dimethylamino)-2-methoxyphenyl]acetamide](/img/structure/B13997175.png)
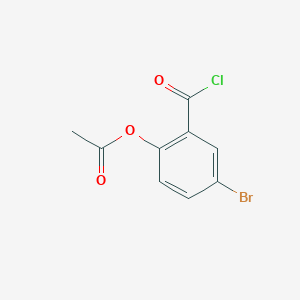
![7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-](/img/structure/B13997187.png)
